molecular formula C13H29ClN4O B14222170 Propanoyl chloride;1,4,8,11-tetrazacyclotetradecane CAS No. 828272-05-5

Propanoyl chloride;1,4,8,11-tetrazacyclotetradecane

Cat. No.: B14222170
CAS No.: 828272-05-5
M. Wt: 292.85 g/mol
InChI Key: DEZKMSCDPAJECQ-UHFFFAOYSA-N
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Description

Propanoyl chloride;1,4,8,11-tetrazacyclotetradecane: is a compound that combines the properties of propanoyl chloride and 1,4,8,11-tetrazacyclotetradecane Propanoyl chloride is an acyl chloride with the chemical formula C3H5ClO, commonly used in organic synthesis for introducing the propionyl group into moleculesIt is known for forming stable complexes with metal ions, making it valuable in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,8,11-tetrazacyclotetradecane can be synthesized through various methods, including the cyclization of linear tetraamines. One common method involves the reaction of ethylenediamine with formaldehyde and ammonia, followed by cyclization to form the macrocyclic structure . Propanoyl chloride is typically prepared by the reaction of propanoic acid with thionyl chloride or phosphorus trichloride .

Industrial Production Methods: Industrial production of 1,4,8,11-tetrazacyclotetradecane involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. Propanoyl chloride is produced industrially by the chlorination of propanoic acid using thionyl chloride or phosphorus trichloride in a continuous process .

Chemical Reactions Analysis

Types of Reactions: 1,4,8,11-tetrazacyclotetradecane undergoes various chemical reactions, primarily involving its nitrogen atoms. It forms stable complexes with metal ions through coordination bonds. Propanoyl chloride, being an acyl chloride, is highly reactive and undergoes nucleophilic substitution reactions to form esters, amides, and other derivatives .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,4,8,11-tetrazacyclotetradecane is used as a ligand in coordination chemistry to form stable metal complexes.

Biology and Medicine: Propanoyl chloride derivatives are used in the synthesis of pharmaceuticals and agrochemicals. 1,4,8,11-tetrazacyclotetradecane-based metal complexes are explored for their antimicrobial and anticancer properties .

Industry: Propanoyl chloride is used in the production of various chemicals, including plasticizers, dyes, and pharmaceuticals. 1,4,8,11-tetrazacyclotetradecane is used in the synthesis of electroactive materials and as an antioxidant in rubber .

Mechanism of Action

Propanoyl Chloride: Propanoyl chloride reacts with nucleophiles through nucleophilic acyl substitution, forming esters, amides, and other derivatives. The reaction mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the elimination of chloride ion .

1,4,8,11-Tetrazacyclotetradecane: 1,4,8,11-tetrazacyclotetradecane forms coordination complexes with metal ions through its nitrogen atoms. The macrocyclic structure provides a stable environment for the metal ion, enhancing its reactivity and stability .

Properties

CAS No.

828272-05-5

Molecular Formula

C13H29ClN4O

Molecular Weight

292.85 g/mol

IUPAC Name

propanoyl chloride;1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C10H24N4.C3H5ClO/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;1-2-3(4)5/h11-14H,1-10H2;2H2,1H3

InChI Key

DEZKMSCDPAJECQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)Cl.C1CNCCNCCCNCCNC1

Origin of Product

United States

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